Methyl 4-{3-[(4-aminophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate
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Overview
Description
“Methyl 4-{3-[(4-aminophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate” is a chemical compound with the molecular formula C18H16N2O4S and a molecular weight of 356.4 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)N .Scientific Research Applications
Chemical Synthesis and Compound Formation
Methyl 4-{3-[(4-aminophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate is involved in various chemical synthesis processes and the formation of complex compounds. Its derivates, such as alkyl 4-aminobenzoates, are used in reactions with maleic anhydride to produce alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates. These are further converted into other complex compounds by treatment with secondary amines (Kolyamshin, Danilov, & Kol’tsov, 2007).
Crystal Structure and Conformational Analysis
The compound plays a significant role in crystallography and conformational studies. It is used to obtain boric acid ester intermediates with benzene rings through a multi-step substitution reaction. The structures of these compounds are confirmed through various spectroscopic techniques and mass spectrometry. Single crystals of the compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses. The molecular structures are calculated using density functional theory (DFT) and compared with X-ray diffraction values, indicating that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction. Additionally, the molecular electrostatic potential and frontier molecular orbitals of the compounds are investigated by DFT, revealing some physicochemical properties of the compounds (Huang et al., 2021).
Synthesis of Complex Molecules for Medical Applications
The compound is utilized in the synthesis of complex molecules with potential medical applications. For example, it is used in the efficient synthesis of a heterobifunctional coupling agent critical for chemoselective conjugation of proteins and enzymes. The synthesis process involves several steps starting from specific acid derivatives, resulting in the preparation of the coupling agent with high purity and yield, suitable for the synthesis of other analogous coupling agents (Reddy et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[3-(4-aminophenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-24-18(23)11-2-6-13(7-3-11)20-16(21)10-15(17(20)22)25-14-8-4-12(19)5-9-14/h2-9,15H,10,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYTVTZSEYCYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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